5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
5-(Methoxymethyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxymethyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring, along with an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxaldehyde with methanol in the presence of a base to form the methoxymethyl derivative. This intermediate is then subjected to reductive amination using a suitable amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxymethyl and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
5-(Methoxymethyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
Compared to similar compounds, 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-(methoxymethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C6H11N3O/c1-9-6(4-10-2)5(7)3-8-9/h3H,4,7H2,1-2H3 |
InChI Key |
CLMSKMYVEUSLOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)COC |
Origin of Product |
United States |
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